N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone moiety linked to an indole ring through an ethyl chain, making it a versatile molecule for biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core through cyclization reactions involving anthranilic acid derivatives and ethyl acetoacetate under acidic or basic conditions. The indole moiety is then introduced via a coupling reaction, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone or indole rings, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with biological macromolecules, such as proteins and enzymes, is of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone and indole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone and indole derivatives, such as:
- 2-ethyl-4-oxoquinazoline
- 3-(1H-indol-3-yl)propanoic acid
- N-(2-ethylquinazolin-4-yl)acetamide
Uniqueness
What sets N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide apart is its unique combination of the quinazolinone and indole moieties, which provides a distinct chemical structure and reactivity profile
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H24N4O2/c1-2-21-26-20-10-6-4-8-18(20)23(29)27(21)14-13-24-22(28)12-11-16-15-25-19-9-5-3-7-17(16)19/h3-10,15,25H,2,11-14H2,1H3,(H,24,28) |
InChI Key |
FLGNOJKVANTFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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